BenchChemオンラインストアへようこそ!

2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Antifungal triazole synthesis CYP51 inhibition Structure-activity relationship

2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol (CAS 241479-72-1), specifically the (2R,3R) enantiomer, is a chiral triazole diol intermediate that serves as the essential structural precursor to isavuconazole, a broad-spectrum triazole antifungal approved as Cresemba®. With molecular formula C₁₂H₁₃F₂N₃O₂ and molecular weight 269.25 g/mol, this compound features a 2,5-difluorophenyl substituent, a 1,2,4-triazole ring, and a butane-2,3-diol backbone bearing two stereogenic centers at C2 and C3.

Molecular Formula C12H13F2N3O2
Molecular Weight 269.25 g/mol
Cat. No. B13658265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Molecular FormulaC12H13F2N3O2
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC(C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O
InChIInChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8,18-19H,5H2,1H3
InChIKeyWYBYSZZTJKCLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol (CAS 241479-72-1): Sourcing Guide for the Key Isavuconazole Chiral Intermediate


2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol (CAS 241479-72-1), specifically the (2R,3R) enantiomer, is a chiral triazole diol intermediate that serves as the essential structural precursor to isavuconazole, a broad-spectrum triazole antifungal approved as Cresemba® [1]. With molecular formula C₁₂H₁₃F₂N₃O₂ and molecular weight 269.25 g/mol, this compound features a 2,5-difluorophenyl substituent, a 1,2,4-triazole ring, and a butane-2,3-diol backbone bearing two stereogenic centers at C2 and C3 . The (2R,3R) absolute configuration is mandatory for correct construction of isavuconazole's pharmacophore; the compound is also catalogued as an efinaconazole impurity reference standard (Efinaconazole Impurity 49 / Des-4-methylenepiperidine Efinaconazole) .

Why Generic 2,4-Difluorophenyl or Racemic Triazole Diol Intermediates Cannot Replace 2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol in Isavuconazole Synthesis


The 2,5-difluorophenyl substitution pattern and (2R,3R) stereochemistry of this compound are not interchangeable with apparently similar triazole diol intermediates. Isavuconazole differs from ravuconazole by only a single fluorine atom position on the aromatic ring—2,5-difluorophenyl versus 2,4-difluorophenyl—yet this regiochemical distinction produces substantially different antifungal spectra and CYP51 binding characteristics [1]. The identical synthesis has been used for both drugs, but the diol base intermediate bearing the 2,5-difluorophenyl group is exclusively required for isavuconazole; substituting the 2,4-difluorophenyl analog yields ravuconazole, not isavuconazole [2]. Furthermore, the diol base in unpurified oil form directly determines the purity of the final isavuconazole API and isavuconazonium sulfate, making intermediate quality a critical procurement parameter [3]. The (2R,3R) configuration is mandatory; alternative diastereomers such as (2S,3R) and (2R,3S) are catalogued as isavuconazole impurities rather than productive intermediates .

Quantitative Differentiation Evidence for 2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol Against Closest Analogs


Regiochemical Differentiation: 2,5-Difluorophenyl (Isavuconazole Pathway) vs 2,4-Difluorophenyl (Ravuconazole Pathway) Determines Final Drug Identity and Antifungal Spectrum

The single most consequential structural feature of this intermediate is the 2,5-difluorophenyl substitution pattern, which directly encodes the final drug identity. Isavuconazole (derived from the 2,5-difluorophenyl diol intermediate) and ravuconazole (derived from the 2,4-difluorophenyl diol analog) differ solely by the fluorine substitution pattern on the aromatic ring, yet this distinction produces markedly different in vitro potency profiles [1]. Against Candida bloodstream isolates, isavuconazole exhibits an MIC₅₀ of 0.004 mg/L, while ravuconazole's reported MIC range against Candida spp. spans 0.025 to 0.78 mg/L [2]. Against Aspergillus fumigatus, isavuconazole MIC₅₀/MIC₉₀ values are 1/1 μg/mL, whereas ravuconazole MIC₉₀ values can reach 0.5 μg/mL [2]. Procurement of the 2,4-difluorophenyl analog will not yield isavuconazole upon downstream synthesis but rather ravuconazole or inactive stereoisomers [1].

Antifungal triazole synthesis CYP51 inhibition Structure-activity relationship

Stereochemical Fidelity: (2R,3R) Configuration is Mandatory for Isavuconazole API; Alternative Diastereomers Are Impurity Reference Standards

The target compound's (2R,3R) absolute configuration is indispensable for correct assembly of isavuconazole. The patent literature explicitly defines the diol intermediate as the (2R,3R) enantiomer, and the final drug isavuconazole bears the same (2R,3R) stereochemistry at the corresponding positions [1]. Alternative diastereomers are classified and sold as impurity reference materials: (2S,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is catalogued as 'Isavuconazole Diol Impurity' (CAS 2922040-40-0), and (2R,3S)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is 'Isavuconazole Impurity 76' (CAS 2696291-22-0) . Enantiomeric and diastereomeric purity of the intermediate directly governs the optical purity of the final API; patent WO2016055918A1 emphasizes that the diol base quality, even without purification, 'reflects the purity of Isavuconazole and Isavuconazonium sulfate' [2].

Chiral intermediate quality control Diastereomer separation Isavuconazole impurity profiling

Synthetic Efficiency: Optimized Grignard-Based Route Achieves 86% Yield and 98.2% HPLC Purity at Multi-Kilogram Scale

Patent CN105420306A describes an optimized synthetic route to this intermediate via Grignard reaction of 2,5-difluorobromobenzene with a chiral epoxy-triazole precursor, achieving a refined product yield of 86% (786 g from 1 kg of starting 2,5-difluorobromobenzene) with HPLC purity of 98.2% after recrystallization from ethyl acetate/n-heptane (1:4) [1]. This performance contrasts with earlier processes described in WO2016055918A1, where the diol base was obtained as an oil that was 'difficult to isolate and purify' and used without further purification, directly constraining final API quality [2]. Commercial vendors currently supply this intermediate at standard purities of 95% (Bidepharm, Macklin) or 98% (ChemScene, catalogued as Efinaconazole Impurity), with pricing and lead times varying accordingly .

Process chemistry Isavuconazole intermediate manufacturing Grignard reaction optimization

Downstream Drug Potency: Isavuconazole Derived from This Intermediate Demonstrates 2000-Fold Greater Potency than Fluconazole Against Candida Bloodstream Isolates

While the diol intermediate itself is not directly assayed for antifungal activity, the isavuconazole API synthesized from it demonstrates quantitative potency advantages that are directly attributable to the 2,5-difluorophenyl pharmacophore contributed by this intermediate. In a head-to-head study of 296 Candida bloodstream isolates, isavuconazole exhibited an MIC₅₀ of 0.004 mg/L, which is 2000-fold more potent than fluconazole (MIC₅₀ = 8 mg/L) and 7.5-fold more potent than voriconazole (MIC₅₀ = 0.03 mg/L) [1]. Importantly, isavuconazole maintained activity against fluconazole-resistant strains: only two isolates (both C. glabrata) showed MICs >0.5 mg/L, with values of 2 and 4 mg/L [1]. A larger survey of 1,007 clinical fungal isolates confirmed isavuconazole MIC₅₀/MIC₉₀ values of 0.015/0.25 μg/mL against Candida spp. and 1/1 μg/mL against Aspergillus spp. [2].

Antifungal susceptibility testing Isavuconazole pharmacodynamics Fluconazole resistance

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Distinguish the 2,5-Difluorophenyl Intermediate from the 2,4-Difluorophenyl Analog

The 2,5-difluorophenyl substitution pattern produces distinct physicochemical properties compared to the 2,4-difluorophenyl analog used in voriconazole/ravuconazole synthesis. For the target (2R,3R) compound, computed LogP values range from 0.55 (XLOGP3) to 1.56 (WLOGP), with a topological polar surface area (TPSA) of 71.17 Ų and a predicted density of 1.38 ± 0.1 g/cm³ . While the 2,4-difluorophenyl analog (CAS 135270-11-0) shares the same molecular formula (C₁₂H₁₃F₂N₃O₂, MW 269.25), its distinct fluorine substitution geometry alters electronic distribution across the aromatic ring, affecting both chromatographic retention behavior and reactivity in downstream coupling reactions [1]. The two regioisomers are chromatographically resolvable, enabling identity confirmation and purity assessment by HPLC, which is essential for incoming quality control in GMP intermediate supply chains .

Physicochemical profiling LogP comparison Drug intermediate characterization

Procurement-Relevant Application Scenarios for 2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol Based on Quantitative Differentiation Evidence


GMP Isavuconazole API Manufacturing: Mandatory (2R,3R)-2,5-Difluorophenyl Diol Intermediate Sourcing

For pharmaceutical manufacturers producing isavuconazole or isavuconazonium sulfate API under GMP conditions, this compound is the irreplaceable chiral intermediate. As documented in WO2016055918A1 and US 6,300,353, the (2R,3R)-2,5-difluorophenyl diol is the only intermediate that leads to the correct isavuconazole stereochemistry and pharmacophore [1]. Sourcing this intermediate at ≥98% HPLC purity with documented enantiomeric excess is critical, because the quality of the diol base directly governs final API purity [1]. Any substitution with the 2,4-difluorophenyl analog or incorrect diastereomer will produce ravuconazole or inactive impurity, not isavuconazole [2].

Anda/505(b)(2) Generic Isavuconazole Development: Impurity Reference Standard Qualification

For analytical development teams supporting abbreviated new drug applications (ANDA) for generic isavuconazole, this compound serves a dual role: it is both the key process intermediate and, in its alternative diastereomeric forms, a critical impurity reference standard. The (2S,3R) diastereomer (CAS 2922040-40-0) and (2R,3S) diastereomer (CAS 2696291-22-0) are catalogued as isavuconazole impurities for method validation and quality control [3]. Sourcing the correct (2R,3R) stereoisomer at high purity (≥98%) with full characterization data (NMR, HPLC, chiral purity) is essential for establishing impurity profiles and demonstrating process control to regulatory agencies.

Efinaconazole Topical Antifungal Quality Control: Impurity Standard Procurement

This compound is officially catalogued as Efinaconazole Impurity 49 (Des-4-methylenepiperidine Efinaconazole) and is used as a reference standard in the quality control of efinaconazole, a topical triazole antifungal for onychomycosis [4]. Analytical laboratories supporting efinaconazole batch release testing require this compound at certified purity (typically 95–98%) with full Certificate of Analysis documentation. The same CAS registry number (241479-72-1) spans both the isavuconazole intermediate and efinaconazole impurity applications, making it a uniquely cross-functional procurement item for laboratories supporting both drug programs [4].

Medicinal Chemistry SAR Programs: Triazole Antifungal Lead Optimization Using the 2,5-Difluorophenyl Pharmacophore

For medicinal chemistry teams exploring structure-activity relationships around the triazole antifungal pharmacophore, this intermediate provides a direct entry point to the 2,5-difluorophenyl series, which is clinically validated through isavuconazole. The 2,5-difluorophenyl substitution confers potent activity against fluconazole-resistant Candida strains, with isavuconazole exhibiting MIC₅₀ values of 0.004 mg/L against bloodstream isolates [5]. The diol functionality at C2 and C3 of the intermediate offers synthetic handles for further derivatization—mesylation, epoxidation, and nucleophilic ring-opening—enabling library synthesis of novel triazole antifungals [6]. Procurement of this intermediate with documented (2R,3R) stereochemistry ensures consistent SAR data across compound series.

Quote Request

Request a Quote for 2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.